Hydrogen bond donor and acceptor counts for [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Hydrogen bond donor and acceptor counts for [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
An In-Depth Technical Guide to the Hydrogen Bonding Capacity of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine
Abstract
This technical guide provides a detailed analysis of the hydrogen bonding properties of the chemical entity [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine. Hydrogen bonds are pivotal non-covalent interactions that govern molecular recognition at biological targets, and influence critical pharmacokinetic properties such as solubility and membrane permeability. A precise enumeration of a compound's hydrogen bond donor and acceptor capacity is therefore a foundational step in modern drug discovery and development. This document elucidates the structural basis for these properties, presents a quantitative summary, and contextualizes these findings within established frameworks for assessing drug-likeness, such as Lipinski's Rule of Five.
The Central Role of Hydrogen Bonding in Medicinal Chemistry
Hydrogen bonding is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1][2][3] In the realm of drug development, these interactions are of paramount importance. They are the primary drivers of specificity in ligand-receptor binding, anchoring a drug molecule within the active site of a protein through a network of precise, stabilizing contacts.
Beyond target affinity, the hydrogen bonding potential of a molecule profoundly impacts its physicochemical properties. A higher number of hydrogen bonding groups generally increases aqueous solubility but can hinder passive diffusion across lipophilic cell membranes.[4] Consequently, a delicate balance is required. Frameworks like Christopher A. Lipinski's "Rule of Five" provide guiding principles for optimizing these properties for oral bioavailability, establishing thresholds for key metrics including molecular weight, lipophilicity, and the counts of hydrogen bond donors and acceptors.[5][6][7] This guide provides a focused analysis of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine through this critical lens.
Molecular Structure and Functional Group Analysis
The molecule [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is a substituted pyrazole derivative. Its structure is composed of two key regions:
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A Substituted Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen at the N1 position is substituted with a non-polar isopropyl group, which can influence the molecule's steric profile and lipophilicity.[8] The pyrazole ring itself is a common scaffold in medicinal chemistry, valued for its metabolic stability.[8]
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A Methanamine Substituent: A primary amine (-CH2NH2) is attached at the C3 position of the pyrazole ring. This functional group is a key pharmacophoric feature, capable of engaging in significant electrostatic and hydrogen bonding interactions.[8]
The logical relationship between the molecular structure and its hydrogen bonding capacity is visualized below.
Caption: Logical flow from molecular structure to hydrogen bond properties.
Determination of Hydrogen Bond Donor and Acceptor Sites
The enumeration of hydrogen bond donors and acceptors is achieved through a systematic inspection of the molecule's chemical structure, applying established chemical principles.
Hydrogen Bond Donor (HBD) Count
A hydrogen bond donor is defined as a hydrogen atom covalently bonded to an electronegative atom, primarily nitrogen, oxygen, or fluorine.[2][9]
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Analysis: In the structure of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine, the only functional group containing hydrogen atoms attached to a heteroatom is the primary amine (-NH2) of the methanamine substituent.
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Total HBD Count: 2
Hydrogen Bond Acceptor (HBA) Count
A hydrogen bond acceptor is an electronegative atom, typically nitrogen or oxygen, possessing at least one lone pair of electrons.[4][5]
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Analysis:
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Amine Nitrogen: The nitrogen atom of the primary amine group (-NH2) possesses a lone pair of electrons and can function as a hydrogen bond acceptor.
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Pyrazole Nitrogen (N1): The nitrogen atom at position 1 of the pyrazole ring is tertiary (bonded to three non-hydrogen atoms). It has a lone pair of electrons available for hydrogen bonding.
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Pyrazole Nitrogen (N2): The nitrogen atom at position 2 of the pyrazole ring (the 'pyridinic' nitrogen) also features a lone pair of electrons in an sp2 hybrid orbital, which is available to act as a hydrogen bond acceptor.
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Total HBA Count: 3
The visualization below highlights the specific donor and acceptor sites on the molecular structure.
Caption: Molecular structure highlighting H-bond donors (blue) and acceptors (red).
Summary and Implications for Drug Development
The physicochemical properties derived from this analysis are crucial for assessing the molecule's potential as a drug candidate.
| Property | Definition | Value | Lipinski's Rule of Five Compliance |
| Hydrogen Bond Donors | The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[5] | 2 | ≤ 5 (Compliant) |
| Hydrogen Bond Acceptors | The total number of nitrogen and oxygen atoms.[4][5] | 3 | ≤ 10 (Compliant) |
The calculated values of 2 hydrogen bond donors and 3 hydrogen bond acceptors place [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine well within the desirable "drug-like" chemical space as defined by Lipinski's Rule of Five.[6][7] This profile suggests a favorable balance between aqueous solubility, necessary for formulation and distribution, and the lipophilicity required for membrane permeation.
From a pharmacodynamic perspective, the presence of both donor and acceptor sites in the flexible methanamine side chain, combined with the acceptor sites on the more rigid pyrazole core, provides multiple opportunities for forming specific, high-affinity interactions with a biological target. The primary amine is particularly significant as it can also be protonated at physiological pH, allowing for potent ionic interactions in addition to hydrogen bonds.
Conclusion
A rigorous structural analysis of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine identifies two hydrogen bond donor sites located on the primary amine group and three hydrogen bond acceptor sites , one on the amine nitrogen and two within the pyrazole ring. These counts are fully compliant with established guidelines for oral drug candidates and suggest that the molecule possesses a physicochemical profile amenable to favorable pharmacokinetic behavior. This fundamental characterization is an essential prerequisite for further computational modeling, synthesis, and biological evaluation in any drug discovery campaign.
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